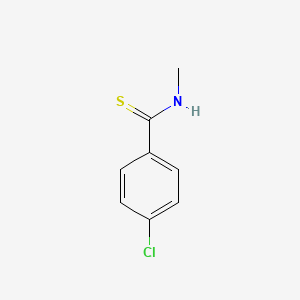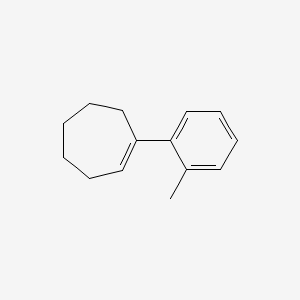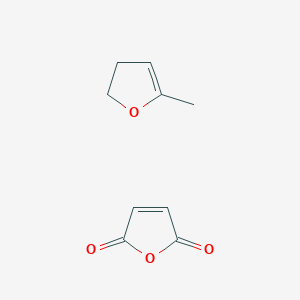
furan-2,5-dione;5-methyl-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2,5-dione and 5-methyl-2,3-dihydrofuran are two distinct but related organic compounds. Furan-2,5-dione, also known as maleic anhydride, is a versatile chemical used in various industrial applications. It is characterized by a five-membered ring structure with two carbonyl groups at positions 2 and 5. On the other hand, 5-methyl-2,3-dihydrofuran is a derivative of furan, featuring a methyl group at position 5 and a partially saturated ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan-2,5-dione can be synthesized through the oxidation of benzene or butane. The process typically involves the use of a vanadium-phosphorus oxide catalyst at high temperatures (400-450°C) and pressures. The reaction yields maleic anhydride along with water as a byproduct .
5-methyl-2,3-dihydrofuran can be prepared via the hydrogenation of 5-methylfuran. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions (room temperature and atmospheric pressure) .
Industrial Production Methods
The industrial production of furan-2,5-dione primarily involves the oxidation of n-butane in a fixed-bed reactor. This method is preferred due to its cost-effectiveness and high yield. The process operates at temperatures ranging from 400 to 450°C and pressures of 1-2 atm .
5-methyl-2,3-dihydrofuran is produced on a smaller scale, often through batch processes involving the hydrogenation of 5-methylfuran. The reaction conditions are optimized to ensure high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid.
Reduction: It can be reduced to form succinic anhydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
5-methyl-2,3-dihydrofuran also participates in several reactions:
Hydrogenation: It can be further hydrogenated to form 5-methyltetrahydrofuran.
Oxidation: It can be oxidized to form 5-methylfuran-2,3-dione.
Common Reagents and Conditions
Oxidation of furan-2,5-dione: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction of furan-2,5-dione: Common reagents include lithium aluminum hydride and sodium borohydride.
Hydrogenation of 5-methyl-2,3-dihydrofuran: Palladium on carbon is a common catalyst used under mild conditions.
Major Products Formed
Oxidation of furan-2,5-dione: Maleic acid.
Reduction of furan-2,5-dione: Succinic anhydride.
Hydrogenation of 5-methyl-2,3-dihydrofuran: 5-methyltetrahydrofuran
Applications De Recherche Scientifique
Furan-2,5-dione and 5-methyl-2,3-dihydrofuran have diverse applications in scientific research:
Mécanisme D'action
Furan-2,5-dione exerts its effects through its highly reactive double bond and carbonyl groups. It acts as an electrophile, readily reacting with nucleophiles to form various adducts. This reactivity is exploited in Diels-Alder reactions and other synthetic transformations .
5-methyl-2,3-dihydrofuran’s mechanism of action involves its ability to undergo hydrogenation and oxidation reactions, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic acid: The hydrated form of furan-2,5-dione.
Succinic anhydride: A reduction product of furan-2,5-dione.
5-methyltetrahydrofuran: A hydrogenation product of 5-methyl-2,3-dihydrofuran
Uniqueness
Furan-2,5-dione’s unique reactivity and versatility make it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
5-methyl-2,3-dihydrofuran’s partial saturation and methyl substitution confer unique properties, making it a useful intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
31670-87-8 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
furan-2,5-dione;5-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H8O.C4H2O3/c1-5-3-2-4-6-5;5-3-1-2-4(6)7-3/h3H,2,4H2,1H3;1-2H |
Clé InChI |
NFSHYSWPWPTXIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCO1.C1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


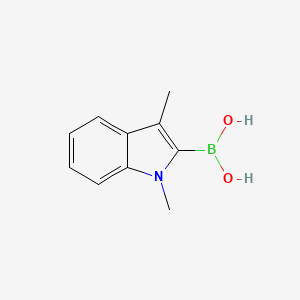
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

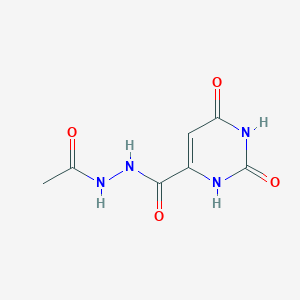
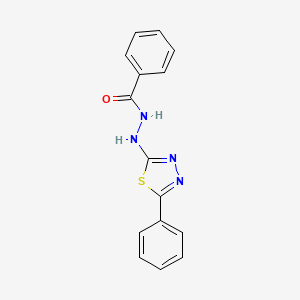
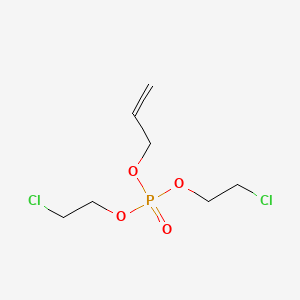
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)

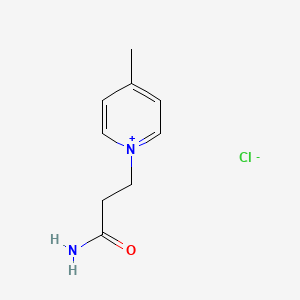
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
